3-(2-Oxopyrrolidin-1-yl)benzoic acid
Overview
Description
3-(2-Oxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol It is characterized by the presence of a pyrrolidinone ring attached to a benzoic acid moiety
Mechanism of Action
Target of Action
The primary targets of 3-(2-Oxopyrrolidin-1-yl)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The exact mode of action of This compound Like many other benzoic acid derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of This compound are currently unknown. More research is needed to understand the impact of this compound on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of methyl 3-aminobenzoate with a suitable reagent to introduce the pyrrolidinone ring . One common method involves the use of a cyclization reaction where the amino group of methyl 3-aminobenzoate reacts with a carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the cyclization reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic ring.
Scientific Research Applications
3-(2-Oxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Similar in structure but lacks the benzoic acid moiety.
Pyrrolidine-2,5-diones: Contains an additional carbonyl group compared to 3-(2-Oxopyrrolidin-1-yl)benzoic acid.
Prolinol: A derivative of pyrrolidine with a hydroxyl group instead of a carbonyl group.
Uniqueness
This compound is unique due to the combination of the pyrrolidinone ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler pyrrolidine derivatives .
Properties
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-5-2-6-12(10)9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESXXFDZRITHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390531 | |
Record name | 3-(2-oxopyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515813-05-5 | |
Record name | 3-(2-oxopyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-oxopyrrolidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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